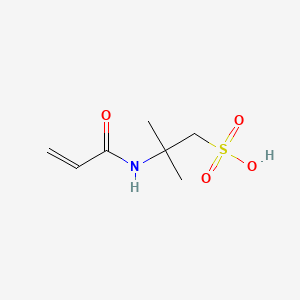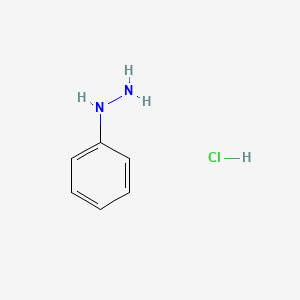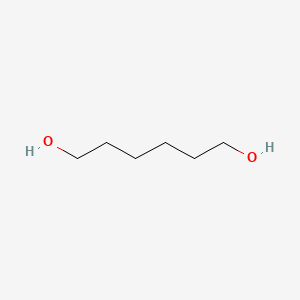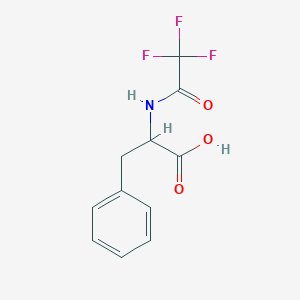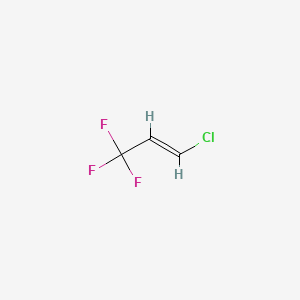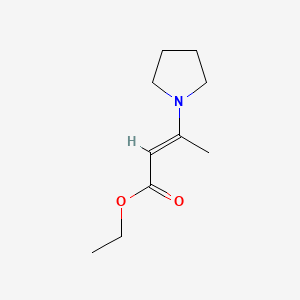
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 183.125928785 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold allows efficient exploration of pharmacophore space, contributes to the molecule's stereochemistry, and offers increased three-dimensional coverage. This review highlights bioactive molecules featuring the pyrrolidine ring, investigating their synthesis, structure-activity relationships (SAR), and the influence of steric factors on biological activity. It emphasizes the role of pyrrolidine in designing new compounds with diverse biological profiles, underlining its significance in the development of drug candidates with varied binding modes to enantioselective proteins (Petri et al., 2021).
Environmental and Health Applications
While the specific environmental and health applications of "(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate" are not directly documented, related compounds such as ethyl glucuronide (EtG) and ethyl t-butyl ether (ETBE) have been studied for their roles in monitoring alcohol consumption and as fuel oxygenates, respectively. EtG is a minor, non-oxidative ethanol metabolite detectable in various matrices, serving as a reliable biomarker for long-term alcohol consumption. It facilitates the assessment of abstinence and heavy drinking through quantification in hair, highlighting its utility in forensic contexts (Biondi et al., 2019). ETBE's review on reproductive and developmental toxicity underscores its use in reformulated gasoline, emphasizing the importance of understanding its toxicological profile for informed regulatory decisions (Peyster, 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate involves the reaction of ethyl acetoacetate with pyrrolidine followed by dehydration of the resulting intermediate.", "Starting Materials": [ "Ethyl acetoacetate", "Pyrrolidine", "Sodium ethoxide", "Sulfuric acid", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in dry ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add pyrrolidine to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Add sulfuric acid to the reaction mixture and heat to reflux for 2 hours.", "Step 4: Allow the reaction mixture to cool and extract with ethyl acetate.", "Step 5: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the desired product, (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate." ] } | |
CAS-Nummer |
2723-42-4 |
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
ethyl 3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
MSOQKPXSIHLODG-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/N1CCCC1 |
SMILES |
CCOC(=O)C=C(C)N1CCCC1 |
Kanonische SMILES |
CCOC(=O)C=C(C)N1CCCC1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




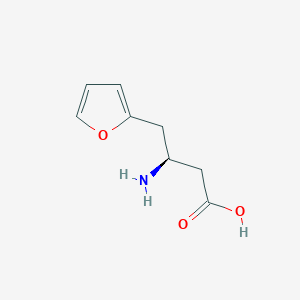
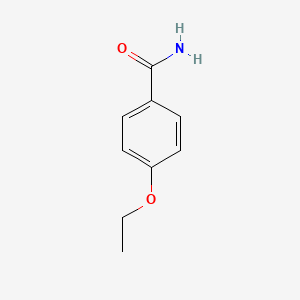

![1H-pyrazolo[3,4-b]pyridine](/img/structure/B3422857.png)
